molecular formula C19H17N3O4S B2629736 Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1170588-53-0

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No. B2629736
M. Wt: 383.42
InChI Key: JQEICLMFCKCYAZ-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule that contains several functional groups, including a methylthio group, a benzyl group, an oxadiazole ring, and a carbamoyl group attached to a benzoate ester. These functional groups could potentially confer a variety of chemical properties to the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used in each step. Without more specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the benzyl group suggests that the compound could have aromatic properties. The carbamoyl group and the benzoate ester could also contribute to the compound’s reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzoate ester could undergo hydrolysis under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces within the substance.


Scientific Research Applications

Structural Characterization and Potential Applications

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate and its derivatives have been extensively studied for their unique structural features and potential applications in various fields. The structural characterization of oxadiazole derivatives, such as those used as spacers for potential angiotensin II receptor antagonists, reveals the presence of π–π interactions and C–H⋯O interactions, which are significant for the development of non-peptide angiotensin receptor antagonists (Meyer et al., 2003). These findings underscore the compound's relevance in medicinal chemistry, especially for hypertension treatment.

Luminescent Properties and Applications in OLEDs

Additionally, the luminescent properties of 1,3,4-oxadiazole derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials. For instance, certain derivatives exhibit cholesteric and nematic mesophases and show strong blue fluorescence emission, highlighting their suitability for photoluminescent applications and OLEDs (Han et al., 2010).

Antimicrobial and Anti-inflammatory Applications

The synthesis and biological activity studies of hybrid polymers grafted with 1,3,4-oxadiazole moieties have shown significant biological activity, demonstrating the potential of these compounds in developing new materials with antimicrobial properties (Kareem et al., 2021). Furthermore, some derivatives have been identified to possess anti-inflammatory and analgesic activities, offering a promising avenue for the development of new pharmaceutical agents (Dewangan et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on biological systems. Proper handling and disposal procedures should be followed to minimize risk.


Future Directions

Further research could help to elucidate the properties and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, as well as theoretical studies to predict its behavior under different conditions.


Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

methyl 4-[[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-19-22-21-16(26-19)11-12-3-9-15(27-2)10-4-12/h3-10H,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEICLMFCKCYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

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